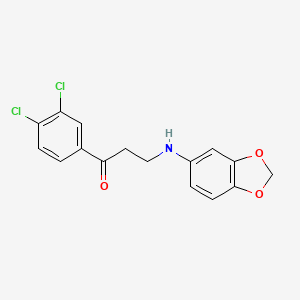

![molecular formula C17H19N3O3 B2903076 2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-37-8](/img/structure/B2903076.png)

2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, also known as OPI-155, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Neurodegenerative Disease Research

This compound has shown promise in the study of neurodegenerative diseases. Its structure is similar to that of known inhibitors of acetylcholinesterase (AChE), an enzyme whose dysregulation is associated with Alzheimer’s disease. Researchers have synthesized derivatives of this compound and found some to exhibit higher inhibitory activity than donepezil, a standard drug used in Alzheimer’s treatment .

Anticancer Agent Development

Indole derivatives, such as the one , are part of a class of compounds that have been identified as potential anticancer agents. They have been used to inhibit key receptor tyrosine kinases involved in tumor growth and maintenance . This compound’s ability to affect these pathways could be pivotal in developing new cancer therapies.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in many natural products and pharmaceuticals. The clean reaction profile and straightforward procedure of synthesizing these derivatives make them valuable for further chemical research .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how drugs interact with their targets. Indole derivatives, including the compound , have been used in molecular docking to predict interactions with HIV-1 proteins, providing insights into potential anti-HIV drugs .

Chemical Synthesis Methodology

The compound is used in developing new chemical synthesis methodologies. For example, it can be involved in selective O-benzylation reactions, which are important for modifying the properties of pharmaceuticals .

Biological Evaluation

Biological evaluation of this compound and its derivatives includes assessing their therapeutic potential. For instance, studies have been conducted to evaluate their effectiveness against enzymes like AChE, which is relevant for conditions like Alzheimer’s disease .

Green Chemistry Applications

In the context of green chemistry, this compound is used to develop environmentally friendly synthesis processes. Researchers have explored its use in reactions that minimize waste and avoid harsh conditions .

Proteomics Research

Lastly, this compound finds application in proteomics, where it is used to study protein interactions and functions. Its structural features make it suitable for probing the proteome, which can lead to discoveries in disease mechanisms and drug development .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes such as acetylcholinesterase .

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If it does inhibit acetylcholinesterase, it would affect the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft .

Pharmacokinetics

Similar compounds are known to be well absorbed and distributed throughout the body .

Result of Action

If it does inhibit acetylcholinesterase, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Propriétés

IUPAC Name |

2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c18-17(23)16(22)13-10-20(14-7-3-2-6-12(13)14)11-15(21)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBFOIFZDKUVLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2902993.png)

![Ethyl({[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl})amine](/img/structure/B2902995.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2903000.png)

![1-isobutyl-5-mercapto-3-methyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2903002.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2903004.png)

![3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2903006.png)

![2,4,5-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2903008.png)

![2-[Furo[3,2-c]pyridin-2-ylmethyl(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2903013.png)

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2903014.png)

![N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2903015.png)